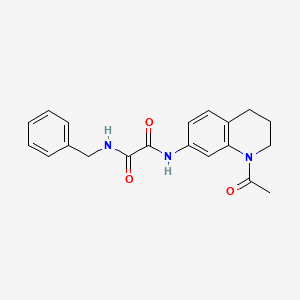

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline (THQ) core acetylated at the 1-position and linked via an ethanediamide (oxalamide) bridge to a benzyl group. This structural motif combines aromaticity, hydrogen-bonding capacity (via the ethanediamide group), and lipophilicity (from the benzyl substituent), making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14(24)23-11-5-8-16-9-10-17(12-18(16)23)22-20(26)19(25)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTZZUPJWWKNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Oxamide Formation: The acetylated quinoline is reacted with benzylamine and oxalyl chloride to form the oxamide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline or benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C32H35N3O2 and a molecular weight of 493.6 g/mol. Its structure features a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design .

Anticancer Activity

Recent studies have highlighted the potential of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide as an anticancer agent. Research indicates that compounds derived from tetrahydroquinoline exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound has shown promise in disrupting the bromodomain-containing protein 4 (BRD4) interactions, which are implicated in various cancers including melanoma and lung adenocarcinoma .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have been extensively studied. These compounds are believed to exert their effects by modulating cholinergic activity and inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The structural attributes of this compound suggest it may similarly enhance cognitive function through cholinergic mechanisms .

Cholinesterase Inhibition

The compound's ability to inhibit cholinesterases has been documented in several studies. In vitro experiments demonstrated that derivatives similar to this compound effectively bind to AChE and butyrylcholinesterase (BChE), indicating potential for therapeutic applications in cognitive enhancement and memory improvement .

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has shown anti-inflammatory activity by modulating cytokine production and reducing inflammation markers in various models. This suggests its potential use in treating inflammatory diseases and conditions associated with chronic inflammation .

Case Studies

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues from Carbonic Anhydrase Inhibition Studies ()

describes five THQ derivatives with variations in substituents and linker chemistry. Key comparisons include:

| Compound ID | Substituent/Linker | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 21 | Benzamide | 220–221 | Amide, THQ-lactam (2-oxo) |

| 22 | Difluoro-biphenyl carboxamide | 281–282 | Carboxamide, halogenated aryl |

| 23 | Butenoic acid | >300 | α,β-unsaturated acid |

| 24 | Methanesulfonamide | 236–237 | Sulfonamide |

| 25 | Methanesulfonamide (N-methylated) | 226–227 | Sulfonamide, N-methylation |

| Target | Ethanediamide + benzyl | N/A | Oxalamide, acetylated THQ |

Key Observations :

This may increase solubility in polar solvents or improve target-binding affinity in biological systems . In contrast, the α,β-unsaturated acid in 23 contributes to a remarkably high melting point (>300°C), likely due to conjugation-driven stabilization and intermolecular hydrogen bonding .

THQ Core Modifications: The target’s 1-acetyl group replaces the 2-oxo (lactam) moiety in 21–25. N-methylation in 25 reduces polarity compared to 24, as seen in its lower melting point (226–227°C vs. 236–237°C). Similarly, the target’s benzyl group may enhance lipophilicity relative to unsubstituted analogues .

Biological Implications: Compounds 21–25 were evaluated for carbonic anhydrase (CA) inhibition. Sulfonamides (24, 25) are known CA inhibitors, but the target’s ethanediamide group may interact differently with the enzyme’s active site. The benzyl substituent could also influence membrane permeability, a critical factor in drug design .

Comparison with 4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide ()

This compound shares a THQ core acylated at the 1-position but differs in substituents:

- Acyl Group : The isobutyryl group (branched alkyl) in vs. acetyl (linear alkyl) in the target. Branched chains may reduce metabolic degradation but increase steric hindrance.

- Linker: A benzamide group in vs. ethanediamide in the target.

- Hazard Profile : ’s compound is classified as acutely toxic (H302) and irritating (H315, H319), suggesting that the target’s ethanediamide and benzyl groups may alter toxicity profiles .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings related to its pharmacological properties.

- Molecular Formula : C32H35N3O2

- Molecular Weight : 493.639 g/mol

- CAS Number : 683746-23-8

Biological Activity Overview

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities, including anticancer effects. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

- Reactive Oxygen Species (ROS) Modulation : Recent studies have shown that compounds similar to this compound can induce oxidative stress in cancer cells, leading to cell death. For instance, derivatives have been reported to disrupt the balance of ROS within cells, triggering autophagy via the PI3K/AKT/mTOR signaling pathway .

- Inhibition of Cell Proliferation : In vitro studies demonstrated that tetrahydroquinoline derivatives effectively inhibit the growth of various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the micromolar range .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase in treated cancer cells. This effect reduces the number of cells progressing to the S phase, thereby limiting proliferation .

Study 1: Antiproliferative Activity

A study synthesized a series of tetrahydroquinolinones and assessed their antiproliferative activity against HCT-116 cells. The findings revealed that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The study highlighted that these compounds induced oxidative stress and affected protein expression related to cell proliferation and metastasis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 20d | HCT-116 | 15 | ROS induction |

| 20e | MCF-7 | 12 | Apoptosis via PI3K/AKT |

| 20f | A549 | 18 | Cell cycle arrest |

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationships of tetrahydroquinoline derivatives. It was found that modifications on the phenyl moiety significantly influenced biological activity. For example, introducing electron-donating groups enhanced the antiproliferative effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

Acylation of the tetrahydroquinoline core using acetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, 2–4 hours) .

Coupling reactions with benzylamine derivatives via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt, DMF, room temperature, 12–24 hours) .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization : Key parameters include pH control (6–7 for amidation), temperature (avoiding >40°C to prevent decomposition), and stoichiometric ratios (1:1.2 for amine:acylating agent) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Core Techniques :

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of acetylation and benzyl group placement .

- X-ray Crystallography : Using SHELX software for resolving bond angles and torsional strain in the tetrahydroquinoline core .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected: ~395.45 g/mol) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

- In Vitro Assays :

- Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?

- Approach :

Batch Reprodubility Checks : Ensure consistent synthesis/purification protocols .

Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell line viability .

Meta-Analysis : Compare logP, solubility, and stereochemical purity across studies (e.g., LogP = 2.8–3.2 correlates with membrane permeability ).

Q. What computational strategies predict binding modes with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Leverage datasets from analogues (e.g., 4-bromo or nitro-substituted derivatives) to predict activity cliffs .

Q. How can synthetic yields be improved without compromising stereochemical integrity?

- Strategies :

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL-phosphates) for enantioselective acylation .

- Flow Chemistry : Continuous-flow reactors to enhance mixing and reduce side reactions (e.g., over-acylation) .

- In Situ Monitoring : ReactIR or PAT tools to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.